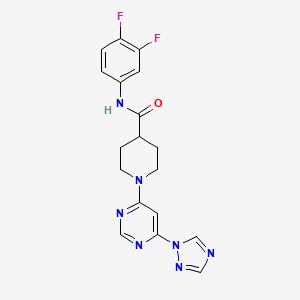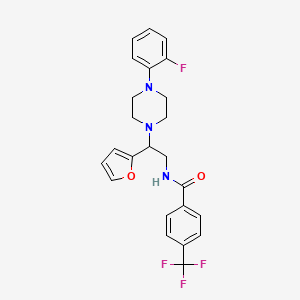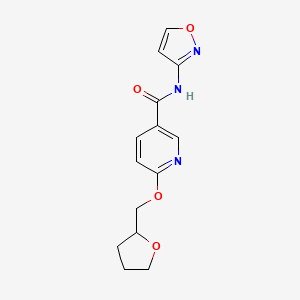
7-chloro-2-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are a class of naturally occurring compounds known for their diverse biological activities This particular compound is characterized by the presence of a chlorine atom at the 7th position and a phenyl group at the 2nd position on the chromen-4-one scaffold
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mecanismo De Acción
Target of Action
Chroman-4-one derivatives, to which this compound belongs, have been reported to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
It’s known that chroman-4-one derivatives interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chroman-4-one derivatives are known to influence a wide range of pharmacological activities .
Result of Action
A study has shown that 2-phenyl-4h-chromen-4-one derivatives exhibited significant ability to inhibit acetylcholinesterase (ache) and advanced glycation end products (ages) formation, which are key factors in alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
Chromanone, a closely related compound, has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone analogs have shown various biological activities such as anticancer, antiviral, and anti-inflammatory effects
Molecular Mechanism
It is known that chromanone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method includes the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the desired chromone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted chromones and dihydrochromones, which can exhibit different biological activities .
Comparación Con Compuestos Similares
2-Phenyl-4H-chromen-4-one: Lacks the chlorine atom at the 7th position but shares similar biological activities.
7-Methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group instead of a chlorine atom, which can alter its pharmacological properties.
6-Chloro-2-phenyl-4H-chromen-4-one: Chlorine atom is at the 6th position, leading to different reactivity and biological effects.
Uniqueness: The presence of the chlorine atom at the 7th position in 7-chloro-2-phenyl-4H-chromen-4-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for drug development and other applications .
Propiedades
IUPAC Name |
7-chloro-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUGAQKBGDUOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
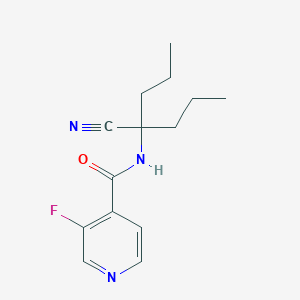
![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2754597.png)
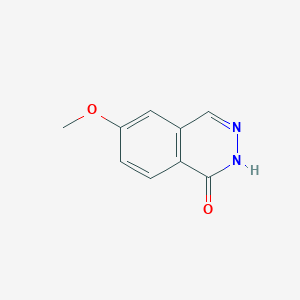
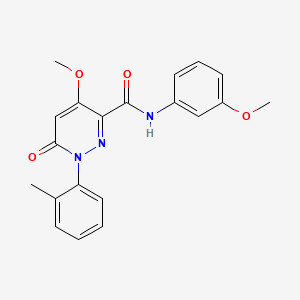
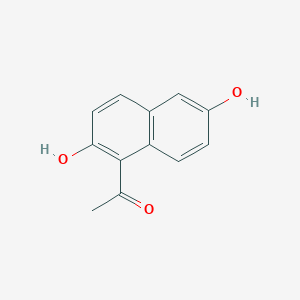
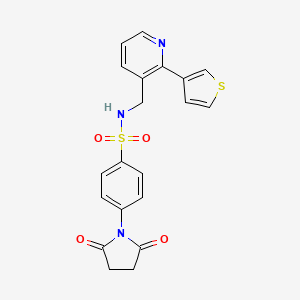
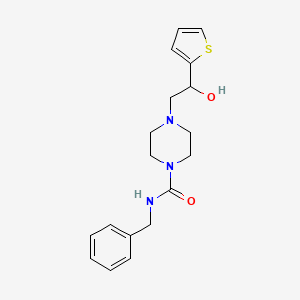
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)
![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)
